Nickel chloride

Catalog No.
S3318164
CAS No.
7718-54-9
M.F
Cl2Ni
M. Wt
129.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel chloride

CAS Number

7718-54-9

Product Name

Nickel chloride

IUPAC Name

nickel(2+);dichloride

Molecular Formula

Cl2Ni

Molecular Weight

129.60 g/mol

InChI

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2

InChI Key

QMMRZOWCJAIUJA-UHFFFAOYSA-L

SMILES

Cl[Ni]Cl

solubility

Soluble in ethanol and ammonium hydroxide, insoluble in ammonia
64.2 g/100 cc water @ 20 °C
87.6 g/100 cc water @ 100 °C
SOL IN ETHANOL & AMMONIUM HYDROXIDE
INSOLUBLE IN AMMONIA
16.2 wt% in ethylene glycol at 20 °C
0.8 G/100 ML HYDRAZINE @ 20 °C
Water solubility: 2.54X10+6 mg/l @ 20 °C

Synonyms

nickel chloride, nickel chloride dihydrate, nickel chloride hemihydrate, nickel chloride heptahydrate, nickel chloride hexahydrate, nickel chloride hydrate, nickel chloride monohydrate, nickel chloride monohydroxide, nickel chloride tetrahydrate, nickel chloride trihydroxide

Canonical SMILES

[Cl-].[Cl-].[Ni+2]

The exact mass of the compound Nickel chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol and ammonium hydroxide, insoluble in ammonia64.2 g/100 cc water @ 20 °c87.6 g/100 cc water @ 100 °csol in ethanol & ammonium hydroxideinsoluble in ammonia16.2 wt% in ethylene glycol at 20 °c0.8 g/100 ml hydrazine @ 20 °cwater solubility: 2.54x10+6 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254532. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. It belongs to the ontological category of nickel coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

Anhydrous nickel(II) chloride (NiCl2) is a primary source of nickel for chemical synthesis, particularly valued in applications requiring the exclusion of water. Unlike its more common green hexahydrate form (NiCl₂·6H₂O), the yellow anhydrous salt is essential for moisture-sensitive organometallic reactions, catalysis in organic solvents, and the formulation of non-aqueous electrolytes. Its compatibility with a range of organic solvents, including ethanol and ethylene glycol, and its role as a precursor for catalysts and advanced materials define its primary procurement value.

Substituting anhydrous NiCl₂ with its hexahydrate introduces coordinated and crystalline water, which is detrimental to moisture-sensitive reactions, such as those involving Grignard reagents or other strong organometallics. Simply heating the hexahydrate to dehydrate it is often ineffective, as it can lead to the formation of nickel hydroxychlorides or nickel oxide, compromising purity and reactivity. Other salts, like nickel sulfate (NiSO₄), exhibit different solubility profiles in organic solvents and possess distinct electrochemical properties due to the non-coordinating nature of the sulfate anion compared to the chloride, making them unsuitable for applications where the chloride ion plays a specific role in reaction mechanisms or electrolyte performance.

Precursor Suitability: Essential for Non-Aqueous Catalyst Preparation to Avoid Ligand Degradation

In the synthesis of nickel-based hydrocyanation catalysts, the use of anhydrous NiCl₂ is preferred to minimize the hydrolytic degradation of sensitive phosphite or phosphinite ligands. While hydrated forms can be used, they require lower reaction temperatures (25°C to 50°C) compared to the anhydrous form (50°C to 90°C) to achieve similar reaction rates, indicating a fundamental difference in reactivity and process conditions dictated by the presence of water. For optimal catalyst performance and to prevent ligand hydrolysis, the water content should be below 2%, with 1% or less being preferred.

Evidence DimensionOptimal Reaction Temperature for Catalyst Synthesis
Target Compound DataAnhydrous NiCl₂: 50°C to 90°C
Comparator Or BaselineNiCl₂·2H₂O: 25°C to 50°C
Quantified DifferenceAnhydrous form allows for a ~25-40°C higher optimal temperature range, enabling broader process windows.
ConditionsSynthesis of a nickel-based catalyst in the presence of a reducing metal and a phosphorus-containing ligand.

For moisture-sensitive catalyst systems, procuring the anhydrous form is critical to prevent yield loss from ligand degradation and ensure process reproducibility.

Thermal Processing Stability: Avoids Unwanted Side Reactions During High-Temperature Synthesis

Anhydrous NiCl₂ is thermally stable up to its melting point of 1,001°C. In contrast, the thermal decomposition of NiCl₂·6H₂O is a multi-step process that begins at temperatures as low as 100-160°C. Heating the hydrated salt in air does not cleanly yield the anhydrous form; instead, it leads to the formation of intermediates like nickel hydroxychloride (Ni(OH)Cl) and ultimately nickel oxide (NiO) at higher temperatures (~600-700°C). This decomposition pathway introduces oxygen and hydrogen, which are contaminants in many high-temperature syntheses for catalysts, alloys, or electronic materials.

Evidence DimensionDecomposition Onset / Product
Target Compound DataAnhydrous NiCl₂: Stable until melting at 1,001°C.
Comparator Or BaselineNiCl₂·6H₂O: Decomposes, forming Ni(OH)Cl and NiO at temperatures above ~400°C.
Quantified DifferenceAnhydrous NiCl₂ provides a stable, pure source of nickel at high temperatures, whereas the hexahydrate introduces reactive water and forms oxides.
ConditionsThermogravimetric analysis (TGA) in air.

For high-temperature solid-state reactions or chemical vapor deposition, using the anhydrous form is mandatory to prevent the in-situ formation of undesirable oxide or hydroxide impurities.

Electrolyte Formulation: Enhanced Conductivity in Non-Aqueous Solvents Compared to Anhydrous Precursors

In non-aqueous electrochemical systems, the choice of salt significantly impacts performance. A study using ethylene glycol (EG) as a solvent demonstrated that a solution of 100 mM NiCl₂·6H₂O exhibited an electrical conductivity of 4.8 mS·cm⁻¹. In contrast, a similar system prepared with anhydrous NiCl₂ (100 mM) and an additive (100 mM NaCl) in EG showed a conductivity of only 0.638 mS·cm⁻¹. The ~8-fold higher conductivity when starting with the hexahydrate was attributed to the presence of water molecules enhancing ionic mobility. However, for strictly anhydrous systems where water is detrimental (e.g., lithium-ion batteries), anhydrous NiCl₂ is the only viable precursor, and its inherent solubility characteristics must be considered.

Evidence DimensionElectrical Conductivity in Ethylene Glycol
Target Compound Data100 mM Anhydrous NiCl₂ (+ 100 mM NaCl): 0.638 mS·cm⁻¹
Comparator Or Baseline100 mM NiCl₂·6H₂O: 4.8 mS·cm⁻¹
Quantified DifferenceThe system derived from the hexahydrate shows ~7.5x higher conductivity, highlighting the significant impact of trace water.
Conditions100 mM Nickel Chloride concentration in ethylene glycol (EG) solvent.

This demonstrates that the hydration state is a critical process variable; while hydrated forms may boost conductivity in some protic systems, anhydrous NiCl₂ is essential for water-intolerant applications like Li-ion batteries, where its baseline performance is the relevant benchmark.

Catalytic Selectivity: Halide Choice (Cl⁻ vs. Br⁻) Influences Product Distribution in Cross-Coupling

In nickel-catalyzed cross-electrophile coupling reactions, the choice of halide on the nickel precatalyst can directly influence reaction outcomes. In the coupling of aryl chlorides with alkyl chlorides, high selectivity for the desired cross-coupled product was achieved using NiBr₂(dme) or NiI₂·4H₂O as the precatalyst. In contrast, using standard bipyridine (bpy) ligands with nickel chloride precursors favored the formation of undesired aryl dimer byproducts. While this study did not use anhydrous NiCl₂ directly in the optimized reaction, it demonstrates the principle that the halide (Cl⁻, Br⁻, I⁻) is not a passive spectator ion and its selection is key to directing catalytic selectivity, making NiCl₂ and NiBr₂ functionally distinct reagents.

Evidence DimensionCatalytic Reaction Outcome
Target Compound DataNiCl₂ with bpy ligand: Favored formation of aryl dimer byproduct.
Comparator Or BaselineNiBr₂(dme): Achieved high selectivity for the desired cross-coupled product.
Quantified DifferenceQualitative difference in major product formation based on halide choice.
ConditionsNickel-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides.

This highlights that NiCl₂ should be chosen specifically when the chloride ion is required for a desired mechanistic pathway, as substituting with NiBr₂ or NiI₂ can fundamentally alter the reaction's course and outcome.

Precursor for Moisture-Sensitive Organometallic and Coordination Chemistry

Anhydrous NiCl₂ is the required precursor for synthesizing nickel catalysts and complexes in non-aqueous, aprotic solvents like THF or dimethoxyethane (dme). Its use prevents the decomposition of water-sensitive reagents (e.g., Grignard, organolithium) and phosphine/phosphite ligands, ensuring higher yields and catalyst integrity.

High-Temperature, Solid-State Synthesis of Nickel-Containing Materials

Used in the synthesis of nickel alloys, intermetallics, and nickel oxide-based ceramics where precursors are heated to high temperatures. Unlike the hexahydrate, which decomposes to form undesirable oxides and hydroxides, anhydrous NiCl₂ provides a pure, stable source of nickel, ensuring the final material's stoichiometric and phase purity.

Formulation of Water-Intolerant Electrolytes for Batteries and Electrodeposition

Essential for formulating electrolytes for advanced battery systems (e.g., those with lithium metal anodes) or specialized non-aqueous electroplating baths where the presence of water would lead to electrode passivation, electrolyte decomposition, or hydrogen evolution.

Lewis Acid Catalysis in Organic Synthesis

Serves as a mild Lewis acid catalyst in various organic transformations. The anhydrous form is critical for reactions conducted in organic solvents where solubility and the absence of water are necessary for catalytic activity and to avoid side reactions.

Physical Description

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
DryPowder; Liquid; WetSolid, Liquid

Color/Form

Yellow scales; ... golden yellow
Brown scales
Golden yellow

Hydrogen Bond Acceptor Count

2

Exact Mass

127.873047 g/mol

Monoisotopic Mass

127.873047 g/mol

Boiling Point

Sublimes @ 973 °C; deliquesces

Heavy Atom Count

3

Density

3.55 at 59 °F (USCG, 1999)
3.51

Odor

None

Melting Point

1001 °C

Related CAS

7791-20-0 (hexahydrate)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Nickel Chloride is a green or yellow colored, crystalline inorganic compound that produces toxic gases upon heating. Nickel chloride is used in electroplating, in nickel catalysts and to absorb ammonia in industrial gas masks. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and affects the lungs, kidneys, gastrointestinal tract and neurological system. Nickel chloride is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

Mechanism of Action

... Cell growth was selectively blocked in S-phase by ... 1-60 uM ... nickel chloride.
SC INJECTION OF NICKEL(II) CHLORIDE INTO RABBITS (5 MG METAL/KG) INHIBITED ADP INDUCED PLATELET AGGREGATION IN PLASMA SAMPLES TAKEN @ VARIOUS TIMES AFTER INJECTION.
The mechanism of nickel mediated increases in hepatic lipid peroxidation was studied. Eighteen female albino rats were administered a single subcutaneous dose of 200 nickel chloride. A second group of 24 rats was divided into four subgroups and given 50, 100, 200, and 400 uM/kg nickel chloride. Increased lipid peroxidation and glutathione and iron concentrations were proportional to dose at 16 and 24 hr. Glutathione peroxidase activity decreased at the low dose but rose at higher nickel chloride concentrations. Lipid peroxidation was inhibited by exogenous ethylenediaminetetraacetic acid, sodium azide, ethanol, sodium benzoate, and histidine, but was unaffected by superoxide benzoate, and histidine, but was unaffected by superoxide-dismutase and catalase. The administration of Ni resulted in the accumulation of hepatic iron and glutathione peroxidase activity.

Vapor Pressure

1 mm Hg at 671 °C (solid)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7718-54-9
37211-05-5

Wikipedia

Nickel(II) chloride

Biological Half Life

The biological half-life /in fetal tissues of mice/ was calculated to be 8.9 hr in the rapid phase and 33 hr in the slow phase.

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

Prepn: nickel chloride may be prepared from nickel oxide by chlorination or by reaction with hydrogen chloride.
REACTION OF NICKEL POWDER OR NICKEL OXIDE WITH HYDROCHLORIC ACID FOLLOWED BY EVAPORATION; PASSAGE OF CHLORINE GAS OVER HEATED NICKEL
Action of hydrochloric acid on nickel

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Transportation equipment manufacturing
Nickel chloride (NiCl2): ACTIVE

Storage Conditions

Use ambient storage temp and open venting.
KEEP WELL CLOSED.

Interactions

The effect of complexans (NTA; EDTA) on the toxicity of nickel chloride ... to carp (Cyprinus carpio), and the accumulation of metals in fish at lethal level concentrations was studied. The toxicity of nickel salts to carp was relatively lower ... /and/ the inhibition of nickel accumulation by the presence of complexans was recognized throughout the fish, but no significant decrease of mortality was seen.
Nickel chloride induction of /metallothionein/ in liver and kidneys /of male Fischer rats/ was inhibited by cycloheximide (2 mg/kg, ip).
Synergistic induction /of microsomal heme oxygenase activity/ was observed in liver and kidneys of rats killed after administration of sodium diethyldithiocarbamate and nickel chloride (NiCl2) at all dosage combinations (diethyldithiocarbamate dosages: 0.33 to 1.33 mmol/kg, im, 17 hr before death; NiCl2 dosages: 0.125 and 0.25 mmol/kg, sc, 17 hr before death). At the highest dosages ... the dual treatments induced heme oxygenase activity 11 fold in liver and 16 fold in kidneys ... at the same dosage given /alone/ ... NiCl2 induction was 1.3 fold in liver and 6 fold in kidneys.
Sodium diethyldithiocarbamate caused a retention and redistribution of (63)nickel chloride in the tissues /and/ DL-penicillamine decreased the (63)nickel ion concn in the tissues ... of mice injected with (63)nickel chloride.
For more Interactions (Complete) data for NICKEL CHLORIDE (11 total), please visit the HSDB record page.

Dates

Last modified: 08-19-2023

Explore Compound Types